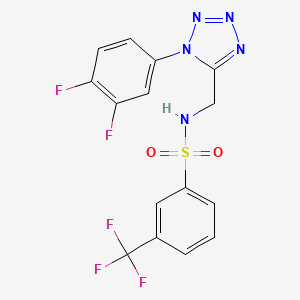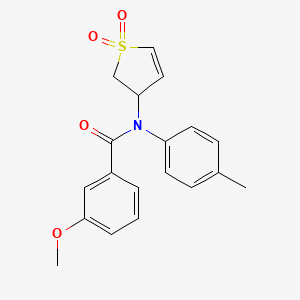
(2R,5R)-5-Ethyloxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-5-Ethyloxolane-2-carboxylic acid is a chiral oxolane derivative with significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a five-membered oxolane ring with an ethyl group at the 5-position and a carboxylic acid group at the 2-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of (2R,5R)-5-Ethyloxolane-2-carboxylic acid, also known as Clavulanic acid, is beta-lactamase enzymes . These enzymes are produced by some bacteria and are responsible for their resistance to beta-lactam antibiotics like penicillins and cephalosporins .
Mode of Action
Clavulanic acid contains a beta-lactam ring in its structure that binds in an irreversible fashion to beta-lactamases . This binding prevents the beta-lactamases from inactivating certain beta-lactam antibiotics, thereby broadening their spectrum of susceptible bacterial infections .
Biochemical Pathways
The action of Clavulanic acid affects the biochemical pathway of bacterial resistance to antibiotics. By inhibiting the beta-lactamase enzymes, it prevents the degradation of beta-lactam antibiotics, thus allowing these antibiotics to exert their antibacterial effects .
Pharmacokinetics
The pharmacokinetics of Clavulanic acid is complex and involves its binding to beta-lactamases . .
Result of Action
The molecular effect of Clavulanic acid’s action is the inhibition of beta-lactamase enzymes, which prevents the degradation of beta-lactam antibiotics . On a cellular level, this results in the enhanced effectiveness of these antibiotics against bacteria that produce beta-lactamases .
Action Environment
The action, efficacy, and stability of Clavulanic acid can be influenced by various environmental factors. For instance, the presence of other substances, such as certain antibiotics with which it is often combined, can enhance its effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Ethyloxolane-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the asymmetric cyclization of a precursor molecule containing both hydroxyl and carboxyl functional groups. The reaction conditions often include the use of chiral catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-Ethyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxolane ring can be reduced under specific conditions to yield different products.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction can produce simpler hydrocarbon structures.
Scientific Research Applications
(2R,5R)-5-Ethyloxolane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-5-Hydroxyoxolane-2-carboxylic acid: Similar in structure but with a hydroxyl group instead of an ethyl group.
2-Methyloxolane: A related compound with a methyl group at the 2-position.
Spirocyclic oxindoles: Compounds with a spirocyclic structure that share some chemical properties with oxolane derivatives.
Uniqueness
(2R,5R)-5-Ethyloxolane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical research and development.
Properties
IUPAC Name |
(2R,5R)-5-ethyloxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-5-3-4-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJRROXJGRADI-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@@H](O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2447007.png)
![1-[(tert-Butyldimethylsilyl)(1H-indol-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2447008.png)


![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2447011.png)



![methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2447019.png)



![2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide](/img/structure/B2447027.png)

